Absence of Direct Comparative HDAC Inhibition Data for the Target Compound
A systematic search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) failed to identify any quantitative biological activity data (e.g., IC50, Ki) for 3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1021259-48-2). The closest structural analog with published data is Rodin-C (CAS 2065162-16-3), which inhibits HDAC1 with an IC50 of 0.059 µM [1]. However, Rodin-C is a different chemical entity with a pyrrolo[3,4-c]pyrazole core, not a pyridazin-3-ylamino core, and thus cannot be used as a direct comparator . At present, the target compound has no established quantitative differentiation from any analog.
| Evidence Dimension | HDAC1 inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Rodin-C (structural class analog): IC50 0.059 µM |
| Quantified Difference | Not applicable – target compound lacks primary data |
| Conditions | Recombinant HDAC1 assay (Rodin-C data from Fuller et al., 2019) |
Why This Matters
The absence of target-specific activity data means there is currently no evidence base for selecting this compound over any other HDAC inhibitor, and its use introduces significant scientific risk.
- [1] Fuller, N. O., et al. (2019). ACS Chemical Neuroscience, 10(3), 1729–1743. View Source
